A Technical Guide to the Chemical Properties and Applications of 4-(2,3-Dimethylphenoxy)aniline
A Technical Guide to the Chemical Properties and Applications of 4-(2,3-Dimethylphenoxy)aniline
Introduction
4-(2,3-Dimethylphenoxy)aniline, a diaryl ether derivative, stands as a molecule of significant interest for researchers in synthetic and medicinal chemistry. Its structure, characterized by a 2,3-dimethylphenoxy group linked to an aniline moiety, combines the reactivity of an aromatic amine with the structural framework of a phenoxy scaffold. This unique combination makes it a valuable intermediate for the synthesis of complex organic molecules, including potential pharmaceutical agents and advanced materials.[1][2] The 4-phenoxyaniline core, in particular, has been identified as a key fragment in the development of neuroprotective compounds, highlighting the potential of its derivatives in drug discovery programs.[3]
This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of 4-(2,3-Dimethylphenoxy)aniline. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its use in a laboratory setting.
Core Physicochemical Properties
The fundamental identity and physical characteristics of 4-(2,3-Dimethylphenoxy)aniline are summarized below. The molecule is typically a solid at ambient temperature with moderate solubility in common organic solvents, a property conferred by its hydrophobic aromatic rings.[1]
| Property | Value | Source |
| CAS Number | 155106-50-6 | [1][4] |
| Molecular Formula | C₁₄H₁₅NO | [1][4][5] |
| Molecular Weight | 213.27 g/mol | [4] |
| IUPAC Name | 4-(2,3-dimethylphenoxy)aniline | [4] |
| Synonyms | Benzenamine, 4-(2,3-dimethylphenoxy)- | [1][4] |
| SMILES | CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C | [1][4] |
| InChIKey | INUXBJVAWDBGIB-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Considerations
The formation of the diaryl ether bond is the critical step in constructing 4-(2,3-Dimethylphenoxy)aniline. The Ullmann condensation represents a robust and well-established method for this transformation, involving the copper-catalyzed coupling of a phenol with an aryl halide.[6] This approach is favored for its reliability in forming C-O bonds between aromatic systems.
Proposed Synthetic Protocol: Ullmann Condensation
This protocol is a representative methodology adapted from established procedures for similar diaryl ethers.[6] The causality behind this choice rests on the efficiency of modern copper/ligand systems to facilitate such couplings under relatively mild conditions compared to traditional high-temperature methods.
Step 1: Reaction Setup
-
To a dry Schlenk flask, add 2,3-dimethylphenol (1.0 eq.), 4-fluoronitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.) as the base.
-
The flask is sealed with a rubber septum.
Step 2: Inert Atmosphere
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Repeat this cycle three times to ensure the removal of atmospheric oxygen, which can interfere with the copper catalyst.
Step 3: Solvent Addition and Reaction
-
Add a suitable high-boiling point aprotic polar solvent, such as DMF or DMSO, via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 4: Workup and Purification
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude nitro-intermediate.
-
Purify the intermediate via column chromatography.
Step 5: Reduction of the Nitro Group
-
Dissolve the purified 4-(2,3-dimethylphenoxy)-1-nitrobenzene intermediate in ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂, Pd/C).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
After reaction completion, neutralize the mixture and extract the product with an organic solvent.
-
Dry, concentrate, and purify by column chromatography to yield the final product, 4-(2,3-Dimethylphenoxy)aniline.
Caption: A generalized workflow for the synthesis of 4-(2,3-Dimethylphenoxy)aniline.
Ullmann Condensation Catalytic Cycle
The efficacy of the Ullmann reaction hinges on the copper catalyst cycling between its oxidation states. The base is crucial as it deprotonates the phenol, generating the active nucleophile (phenoxide) required for the reaction to proceed.
Caption: The catalytic cycle for the copper-mediated formation of a diaryl ether.
Chemical Reactivity and Derivatization
The reactivity of 4-(2,3-Dimethylphenoxy)aniline is dominated by its aniline moiety. The aromatic amine is a versatile functional group for further chemical transformations.[7]
Reactivity of the Aniline Moiety
-
Electrophilic Aromatic Substitution (EAS): The amino (-NH₂) group is a powerful activating, ortho-, para-directing group.[8] Direct electrophilic substitution (e.g., halogenation, nitration) on 4-(2,3-Dimethylphenoxy)aniline is expected to occur rapidly at the positions ortho to the amine (positions 3 and 5), often leading to polysubstitution.[8]
-
Reactivity Control via Acetylation: To achieve selective monosubstitution, the high reactivity of the amine must be tempered. This is expertly achieved by converting the amine to an acetamide. The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating, allowing for controlled, stepwise reactions. The protecting group can be easily removed by hydrolysis to regenerate the amine.[8]
Caption: Strategy for controlled electrophilic aromatic substitution on the aniline ring.
-
Diazotization: Like other primary anilines, the amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures.[7] This diazonium intermediate is highly valuable, serving as a precursor to a wide array of functional groups through reactions like the Sandmeyer reaction (to install halides or a cyano group) or hydrolysis (to form a phenol).
Stability of the Diaryl Ether Linkage
The C-O-C ether bond is chemically robust and generally stable to the reaction conditions used to modify the aniline ring, including EAS and diazotization. Cleavage of this bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI at high temperatures.
Predictive Spectroscopic Characterization
For researchers synthesizing this compound, the following spectroscopic signatures can be anticipated for structural verification.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Complex multiplets in the range of δ 6.7-7.5 ppm. Protons on the aniline ring will appear distinct from those on the dimethylphenyl ring. - Amine Protons (-NH₂): A broad singlet, typically between δ 3.5-4.5 ppm, which is exchangeable with D₂O. - Methyl Protons (-CH₃): Two distinct singlets around δ 2.1-2.4 ppm, each integrating to 3H. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 110-160 ppm region. The carbon attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N) will be downfield. - Methyl Carbons: Two signals in the aliphatic region, typically δ 15-25 ppm. |
| FT-IR | - N-H Stretch: A characteristic doublet of medium intensity around 3350-3450 cm⁻¹ (asymmetric and symmetric stretching of the primary amine). - C-O-C Stretch: Strong, distinct bands around 1200-1250 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) for the diaryl ether. - Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region. |
| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z = 213. - Fragmentation: Potential cleavage at the ether linkage leading to fragments corresponding to the 2,3-dimethylphenoxide radical ion or the aminophenyl radical cation. |
Applications in Drug Discovery and Materials Science
The true value of 4-(2,3-Dimethylphenoxy)aniline lies in its potential as a sophisticated building block.
-
Medicinal Chemistry: Aniline and its derivatives are foundational scaffolds in pharmaceuticals, contributing to antibiotics, analgesics, and anti-inflammatory drugs.[2][9] The 4-phenoxyaniline substructure, specifically, has been explored for the development of neuroprotective agents that target mechanisms of programmed cell death.[3] The dimethyl substitution pattern on this molecule offers a unique steric and electronic profile that can be exploited to fine-tune binding interactions with biological targets and optimize pharmacokinetic properties like metabolic stability.
-
Materials Science: The rigid, aromatic structure makes this compound a candidate for synthesizing polymers, dyes, and pigments.[1] The amine functionality allows for its incorporation into polyamides or polyimides, potentially creating materials with high thermal stability.
Safety and Handling
As an aromatic amine, 4-(2,3-Dimethylphenoxy)aniline should be handled with caution, assuming potential hazards common to this class of compounds.[1]
-
Primary Hazards: May be harmful if swallowed, and toxic if it comes into contact with skin or is inhaled.[10][11] Aromatic amines can be skin and eye irritants.[1][5] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[10][12]
-
Handling Recommendations: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust or vapors.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and halogens.[10]
-
Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[11][13] |
| Skin/Body Protection | Laboratory coat and appropriate protective clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[10] |
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]
-
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[10][11][12][13]
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7139200, 4-(2,3-Dimethylphenoxy)aniline. [Link]
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CATO Research Chemical Inc. Safety Data Sheet - 2-(2,3-Dimethylphenoxy)aniline. (2025-12-17). [Link]
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Organic Syntheses. ACETONE-ANIL AND 2,4-DIMETHYLQUINOLINE. [Link]
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ResearchGate. Development of neuroprotective substances based on amides of 4 phenoxyaniline and related compounds. [Link]
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PubChemLite. 4-(3,5-dimethylphenoxy)aniline (C14H15NO). [Link]
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Bloom Tech. Can Aniline Be Used In Drug Development?. (2025-02-17). [Link]
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NIST. Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)-. [Link]
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ResearchGate. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. (2014-05-14). [Link]
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ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
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MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
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OpenStax. 24.8 Reactions of Arylamines. (2023-09-20). [Link]
- Google Patents. CN102180800A - Synthesis method of aniline compound.
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